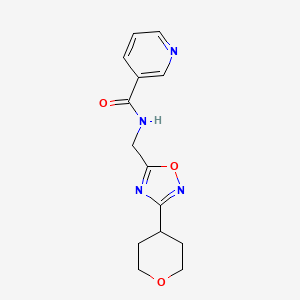![molecular formula C16H14F3N5S B2993035 4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine CAS No. 2058516-10-0](/img/structure/B2993035.png)
4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine”, also known as JNJ-2482272, is under investigation as an anti-inflammatory agent . It has been characterized as a strong aryl hydrocarbon receptor activator in both rat and human .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring attached to a thiazole ring, which is further substituted with a trifluoromethyl phenyl group . The exact structural details would require more specific information or a detailed spectroscopic analysis.Chemical Reactions Analysis
The compound has been studied for its metabolic reactions in rat hepatocytes . It was found that it induces the expression of several cytochrome P450s (P450s) and UDP-glucuronosyltransferases (UGTs), suggesting that it is an activator of the aryl hydrocarbon receptor (AhR) .Applications De Recherche Scientifique
Inhibitor of Histone Lysine Demethylase
- Bavetsias et al. (2016) discuss the discovery and optimization of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives as potent inhibitors of JmjC histone N-methyl lysine demethylase (KDM). These inhibitors show activity against KDM4 and KDM5 subfamily demethylases and demonstrate cellular permeability and inhibition of histone demethylation in a cell-based assay (Bavetsias et al., 2016).
Antioxidant Activity
- Kotaiah et al. (2012) synthesized a series of N-substituted phenyl thieno[2,3-d]pyrimidin-4-amine derivatives with significant radical scavenging activity, highlighting the potential of these compounds in antioxidant applications (Kotaiah et al., 2012).
Antifungal Effect
- Jafar et al. (2017) studied the antifungal effects of various 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives. They found these compounds to be effective against fungi like Aspergillus terreus and Aspergillus niger, suggesting their potential as antifungal agents (Jafar et al., 2017).
Heterocyclic Synthesis
- Sokolov et al. (2010) explored the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with nucleophiles, including 4,5-dihydro-1,3-thiazol-2-amine, leading to various heterocyclic N-substituted 2-aminopyridine derivatives. This study provides insights into synthetic routes for creating complex heterocyclic structures (Sokolov & Aksinenko, 2010).
Antimicrobial and Cytotoxic Activity
- Noolvi et al. (2014) synthesized a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines showing good antibacterial and cytotoxic activity. The study underscores the antimicrobial and potential cancer treatment applications of such compounds (Noolvi et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds have been found to act as peroxisome proliferator-activated receptor agonists . This suggests that the compound might interact with these receptors, which play a crucial role in the regulation of central inflammation .
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Given its potential role as a peroxisome proliferator-activated receptor agonist , it may influence pathways related to inflammation and metabolic processes.
Result of Action
It’s suggested that it can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
Propriétés
IUPAC Name |
5-(2-aminopyrimidin-4-yl)-N,4-dimethyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5S/c1-9-13(12-7-8-21-14(20)23-12)25-15(22-9)24(2)11-5-3-10(4-6-11)16(17,18)19/h3-8H,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUNUBPHDBBRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C)C2=CC=C(C=C2)C(F)(F)F)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

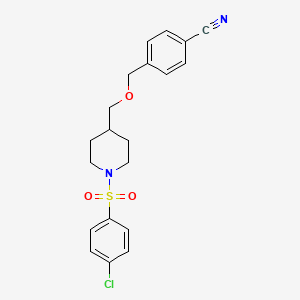
![N-(2-methylphenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B2992954.png)

![methyl 2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2992958.png)
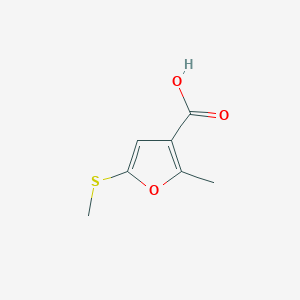
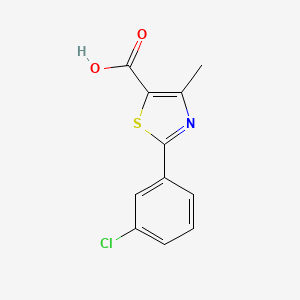
![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2992962.png)
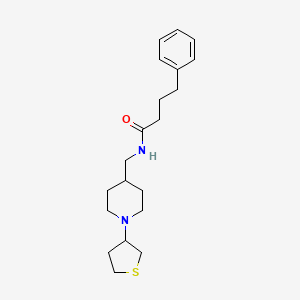
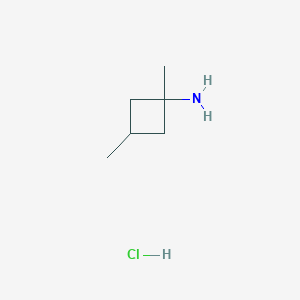
![Methyl 3-{[4-(2-pyrimidinyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2992968.png)
![Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/no-structure.png)
![2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-c]pyridine}](/img/structure/B2992970.png)
![2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2992972.png)
